4-Amino-2-bromobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4-Amino-2-bromobenzoic acid involves multi-step chemical processes. For example, a study by Wang Yu (2008) describes the synthesis of a related compound, 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, from 4-amino-2-hydroxybenzoic acid. This process includes methylation, reaction with potassium thiocyanate and bromine, ethylation, and oxidation, achieving a total yield of 24.5% and confirmed by IR, 1H NMR, and MS analyses (Wang Yu, 2008).
Molecular Structure Analysis
Studies on molecular structure often involve X-ray analysis, FTIR, and NMR spectroscopy. For example, Thanigaimani et al. (2016) investigated a cocrystal of 2-amino-3-bromopyridine with 4-methylbenzoic acid using single-crystal X-ray analysis, FTIR, 1H NMR, 13C NMR, and Powder XRD. Their findings showed that the crystal structure was stabilized by hydrogen bonding interactions (Thanigaimani et al., 2016).
Chemical Reactions and Properties
Chemical reactions of compounds like 4-Amino-2-bromobenzoic acid often involve the formation of cocrystals and adducts through hydrogen bonding. Smith et al. (1997) explored the use of 4-aminobenzoic acid in promoting hydrogen bonding in crystallization, showing various molecular adducts characterized by infrared spectroscopy and X-ray diffraction (Smith et al., 1997).
Physical Properties Analysis
Physical properties such as vibrational spectra can be studied using spectroscopic techniques. Khuu et al. (2020) focused on the vibrational spectra of 4-Aminobenzoic acid in its O- and N-protomers, using isotopic labeling and IR-IR photofragmentation spectroscopy to analyze the structures (Khuu et al., 2020).
Chemical Properties Analysis
Chemical properties are often inferred from reactions and molecular interactions. For instance, Varughese and Pedireddi (2006) conducted a molecular recognition study of 3,5-dihydroxybenzoic acid and its bromo derivative with N-donor compounds, revealing interactions through hydrogen bonds and the formation of supramolecular architectures (Varughese & Pedireddi, 2006).
Scientific Research Applications
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Chemical Properties : 4-Amino-2-bromobenzoic acid is an off-white solid with a molecular weight of 216.03. It has a CAS Number of 2486-52-4 and its IUPAC name is 4-amino-2-bromobenzoic acid . It’s soluble in water (slightly) .
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Applications : 4-Amino-2-bromobenzoic acid is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
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Safety and Handling : This compound is toxic if swallowed. It should be stored in a dry and well-ventilated place. It’s stable under recommended storage conditions and should be kept away from strong oxidizing agents .
Safety And Hazards
4-Amino-2-bromobenzoic acid is classified as Acute Tox. 3 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product . In case of ingestion, it is advised to call a POISON CENTER or doctor/physician if you feel unwell and rinse mouth .
properties
IUPAC Name |
4-amino-2-bromobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBXIOGPHBWBFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20315300 | |
Record name | 4-Amino-2-bromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20315300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-bromobenzoic acid | |
CAS RN |
2486-52-4 | |
Record name | 2486-52-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293902 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-2-bromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20315300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-2-Bromobenzenoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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